molecular formula C26H42O4 B1337095 Phthalic acid, heptyl undecyl ester CAS No. 68515-42-4

Phthalic acid, heptyl undecyl ester

Cat. No. B1337095
CAS RN: 68515-42-4
M. Wt: 418.6 g/mol
InChI Key: ILVKYQKHSCWQAW-UHFFFAOYSA-N
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Description

Phthalic acid, heptyl undecyl ester is a chemical compound with the formula C26H42O4 . It is a derivative of phthalic acids, which are synthesized from phthalic anhydride and specific alcohols by Fischer esterification .


Synthesis Analysis

The synthesis of phthalic acid esters, including heptyl undecyl ester, involves the esterification of phthalic anhydride with specific alcohols . The exact process for synthesizing heptyl undecyl ester specifically is not detailed in the available literature.


Molecular Structure Analysis

The molecular structure of Phthalic acid, heptyl undecyl ester consists of 26 carbon atoms, 42 hydrogen atoms, and 4 oxygen atoms . The IUPAC Standard InChIKey for this compound is UCDBCXNWIOCWIH-UHFFFAOYSA-N .

Scientific Research Applications

Environmental Impact and Toxicology

Phthalic acid esters, including heptyl undecyl ester, are primarily known for their use as plasticizers. Research has focused on their environmental and toxicological impacts. For instance, the effect of phthalate esters on aquatic organisms like Daphnia magna has been studied, revealing insights into their toxicity in aquatic environments (Brown et al., 1998). Another study on phthalates, including heptyl undecyl ester, highlights their potential for cytotoxicity, endocrine disruption, and effects on xenobiotic metabolism in fish embryos (Mankidy et al., 2013).

Biodegradation Mechanisms

The degradation of phthalic acid esters by bacteria and the molecular mechanisms involved have been extensively studied. Ren et al. (2018) provide an overview of PAEs-degrading bacteria, metabolites, metabolic pathways, and enzymes involved in the degradation process (Ren et al., 2018). This research is crucial for understanding how to mitigate the environmental impact of these compounds.

Polymer Science Applications

Heptyl undecyl ester of phthalic acid is also relevant in the field of polymer science. Lamparth et al. (2014) synthesized polymerizable phthalic acid derivatives for use in adhesive polymers, demonstrating the versatility of these compounds in industrial applications (Lamparth et al., 2014).

Exposure and Risk Analysis

Studies have also been conducted on the exposure of humans to phthalates, including phthalic acid, heptyl undecyl ester. Wormuth et al. (2006) analyzed the exposure of European consumers to phthalates, revealing the widespread presence of these compounds in consumer products and their potential risks (Wormuth et al., 2006).

Remediation Strategies

Research on the remediation of hazardous phthalates, including phthalic acid, heptyl undecyl ester, is also significant. Benjamin et al. (2015) discuss microbial degradation of phthalates and the pathways involved, providing insights into bioremediation strategies (Benjamin et al., 2015).

Future Directions

Phthalic acid esters, including heptyl undecyl ester, are frequently discovered in plant and microorganism sources, suggesting the possibility that they might be biosynthesized in nature . These findings suggest that phthalic acid esters should not be treated solely as a “human-made pollutant” simply because they have been extensively synthesized and utilized . Further studies are required to elucidate the relevant mechanisms and ecological consequences .

properties

IUPAC Name

1-O-heptyl 2-O-undecyl benzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H42O4/c1-3-5-7-9-10-11-12-14-18-22-30-26(28)24-20-16-15-19-23(24)25(27)29-21-17-13-8-6-4-2/h15-16,19-20H,3-14,17-18,21-22H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVKYQKHSCWQAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00883153
Record name Heptyl undecyl phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00883153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phthalic acid, heptyl undecyl ester

CAS RN

65185-88-8, 68515-42-4
Record name Heptyl undecyl phthalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065185888
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heptyl undecyl phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00883153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Benzenedicarboxylic acid, di-C7-11-branched and linear alkyl esters
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.064.602
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HEPTYL UNDECYL PHTHALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U9DD5LS4K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
ZM Birhanie, D Yang, M Luan, A Xiao, L Liu, C Zhang… - Antioxidants, 2022 - mdpi.com
Salinity stress is a major environmental threat in agricultural systems. Kenaf is a promising crop for the future for cultivation in salinity-affected soils because of its high phytoremediation …
Number of citations: 8 www.mdpi.com
LS Sabet - 2021 - search.proquest.com
Thousands of chemicals are introduced to market every year with little or no regulatory oversight or understanding of their impact on human health or the environment. These …
Number of citations: 0 search.proquest.com
S Sivalingam, S Kandhasamy, K Vijayan… - Indian Journal of …, 2016 - academia.edu
The human population worldwide appears to be in the midst of an epidemic of diabetes, a metabolic disorder characterised by problems in carbohydrate metabolism. The existing …
Number of citations: 2 www.academia.edu

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